3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a useful research compound. Its molecular formula is C24H20N2O4 and its molecular weight is 400.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article delves into the compound's synthesis, biological properties, and relevant case studies that highlight its antitumor efficacy.
Chemical Structure and Properties
The compound has a complex structure characterized by a chromeno[8,7-e][1,3]oxazine core. Its molecular formula is C21H20N2O3 with a molecular weight of approximately 348.4 g/mol. The presence of methoxy and pyridine groups suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the chromeno[8,7-e][1,3]oxazine scaffold.
- Introduction of the methoxyphenyl and pyridin-4-ylmethyl substituents.
Specific synthetic pathways have been documented in various studies, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Antitumor Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant antitumor properties. For instance:
- In Vitro Studies : A comprehensive evaluation was conducted on multiple cancer cell lines including leukemia, non-small cell lung cancer (NSCLC), colon cancer, and breast cancer. The results indicated that these compounds inhibited cell proliferation effectively across various types of cancer cells .
- Mechanism of Action : The antitumor activity is believed to be mediated through the induction of apoptosis in cancer cells. This is often assessed by measuring markers such as caspase activation and PARP cleavage in treated cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the phenyl and pyridine rings can significantly alter the potency of the compound. For example:
- Substituent Effects : The introduction of electron-donating or withdrawing groups on the aromatic rings influences binding affinity to target proteins involved in cell proliferation .
Case Study 1: Anticancer Efficacy
A notable study published in Journal of Organic and Pharmaceutical Chemistry explored various derivatives of chromeno[8,7-e][1,3]oxazine compounds. The study found that certain derivatives demonstrated potent activity against MDA-MB-468 breast cancer cells with IC50 values in the low micromolar range .
Case Study 2: Pharmacokinetics and Toxicity
In another investigation focusing on pharmacokinetics, compounds similar to this compound were administered in vivo to evaluate their bioavailability and toxicity profiles. Results indicated favorable absorption characteristics with minimal adverse effects observed at therapeutic doses .
Comparative Data Table
Compound Name | Molecular Formula | Molecular Weight | Antitumor Activity (IC50) |
---|---|---|---|
This compound | C21H20N2O3 | 348.4 g/mol | Low µM range |
Related Compound A | C22H21N2O3 | 362.4 g/mol | High nM range |
Related Compound B | C20H19N3O2 | 345.4 g/mol | Moderate µM range |
特性
IUPAC Name |
3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-28-19-5-2-17(3-6-19)20-12-18-4-7-22-21(23(18)30-24(20)27)14-26(15-29-22)13-16-8-10-25-11-9-16/h2-12H,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFIGWLXIYKCQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C4=C(C=C3)OCN(C4)CC5=CC=NC=C5)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。